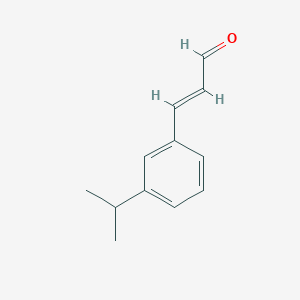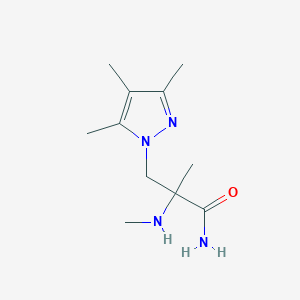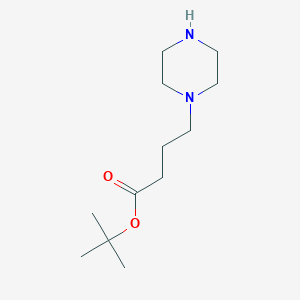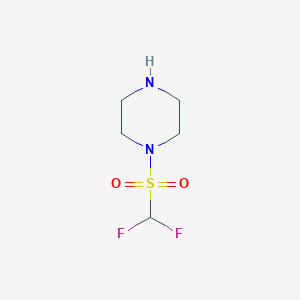
Methyl (2R,3R)-2-amino-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the reduction of corresponding keto esters or amino acids. One common method is the reduction of methyl 2-oxo-3-hydroxybutanoate using sodium borohydride in methanol at low temperatures . This method yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Methyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: this compound.
Substitution: Methyl (2R,3R)-2-amino-3-chlorobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3R)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the biosynthesis of amino acids and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Its stereochemistry is crucial for its binding affinity and specificity towards these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,3S)-2-amino-3-hydroxybutanoate: A stereoisomer with different reactivity and biological activity.
Methyl 2-amino-3-hydroxypropanoate: Lacks the additional carbon in the butanoate chain, leading to different chemical properties.
Methyl 2-amino-3-hydroxyhexanoate: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
TVHCXXXXQNWQLP-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)OC)N)O |
Kanonische SMILES |
CC(C(C(=O)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)



![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)


![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)


